1-(1-bromoethyl)-4-ethylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
59770-97-7 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3H2,1-2H3 |
InChI Key |
BJLUKSIUZZJFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)Br |
Purity |
95 |
Origin of Product |
United States |
Contextual Significance of Benzylic Halides in Complex Molecule Construction
Benzylic halides are organic compounds characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. This structural motif imparts unique reactivity, making them valuable intermediates in the synthesis of more complex molecules. The proximity of the phenyl group significantly influences the reactivity of the C-X (carbon-halogen) bond.
Benzylic halides readily participate in nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms. ucalgary.cayoutube.com Primary benzylic halides generally favor the SN2 pathway, while secondary and tertiary benzylic halides are more inclined towards the SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca This carbocation is particularly stable because the positive charge can be delocalized over the adjacent aromatic ring.
Furthermore, benzylic halides are precursors to benzylic radicals, which are key intermediates in various carbon-carbon bond-forming reactions. nih.gov The generation of these radicals, often facilitated by light or a catalyst, allows for their use in reactions like Giese couplings. nih.gov The ability to form stable radicals and carbocations makes benzylic halides versatile building blocks in the construction of a wide array of organic compounds, including pharmaceuticals and materials. acs.orgchemimpex.com
Academic Research Landscape and Gaps for 1 1 Bromoethyl 4 Ethylbenzene
Direct Halogenation Strategies for Stereoselective and Regioselective Bromination
Direct halogenation presents a straightforward approach to introduce a bromine atom onto the ethyl side chain of a 4-ethyltoluene (B166476) derivative. The key challenge lies in controlling the regioselectivity to favor bromination at the benzylic position over the aromatic ring or other positions on the alkyl chain.
Free Radical Bromination of 4-Ethyltoluene Derivatives (e.g., via N-Bromosuccinimide, Br₂/hv)
Free radical bromination is a powerful technique for the selective halogenation of benzylic positions. pearson.comlibretexts.org The increased stability of the benzylic radical intermediate makes this position particularly susceptible to radical attack. libretexts.org
Common reagents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂) under photochemical conditions (hv). NBS is often the preferred reagent as it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic addition to the aromatic ring. libretexts.orglibretexts.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light.
The mechanism proceeds via a radical chain reaction:
Initiation: Homolytic cleavage of the bromine source (e.g., Br-Br or the N-Br bond in NBS) to generate bromine radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from 4-ethyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (or NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain. pearson.com
It is important to note that the reaction of 4-ethyltoluene with two moles of NBS can lead to the formation of a dibrominated product. vedantu.com
| Reagent | Conditions | Product | Notes |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), heat or light | This compound | Generally provides good selectivity for the benzylic position. libretexts.orglibretexts.org |
| Bromine (Br₂) | UV light (hv) | This compound | Can also lead to electrophilic aromatic substitution if not performed under strict radical conditions. pearson.com |
Electrophilic Bromination with Controlled Selectivity
While free radical bromination is generally favored for side-chain halogenation, electrophilic bromination of the aromatic ring is a competing pathway. masterorganicchemistry.com To achieve selective benzylic bromination, conditions that promote radical formation and disfavor electrophilic attack are crucial. This typically involves the use of non-polar solvents and the absence of Lewis acid catalysts.
Conversely, electrophilic bromination of ethylbenzene (B125841) would lead to substitution on the aromatic ring, yielding isomers of bromoethylbenzene (e.g., 1-bromo-2-ethylbenzene (B162476) and 1-bromo-4-ethylbenzene), rather than the desired this compound. The presence of a Lewis acid catalyst, such as FeBr₃, is necessary to polarize the Br-Br bond and generate a strong electrophile (Br⁺) for aromatic substitution. masterorganicchemistry.comlibretexts.org The ethyl group is an ortho-, para-director, meaning the bromine will be directed to the positions ortho and para to the ethyl group. Steric hindrance from the ethyl group can influence the ratio of ortho to para products. stackexchange.com
Indirect Synthetic Pathways via Precursor Functionalization
Indirect methods offer alternative routes to this compound, often starting from more readily available or easily functionalized precursors. These pathways can provide better control over the final product structure.
Conversion of 1-(4-ethylphenyl)ethanol (B2532589) to this compound
A common and efficient indirect synthesis involves the conversion of 1-(4-ethylphenyl)ethanol. This alcohol can be prepared, for example, by the reduction of 4'-ethylacetophenone. The hydroxyl group of the alcohol is a poor leaving group, so it must first be converted into a better one. This is typically achieved by reaction with a phosphorus halide, such as phosphorus tribromide (PBr₃), or with hydrogen bromide.
The reaction with PBr₃ proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is generally effective and avoids the harsh conditions that can sometimes be associated with using concentrated hydrobromic acid.
| Starting Material | Reagent | Product |
| 1-(4-ethylphenyl)ethanol | Phosphorus tribromide (PBr₃) | This compound |
| 1-(4-ethylphenyl)ethanol | Hydrogen bromide (HBr) | This compound |
Hydrobromination of Styrene Derivatives or Related Olefins
The addition of hydrogen bromide (HBr) across the double bond of 4-ethylstyrene (B166490) is another viable synthetic route. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromine atom adds to the more substituted carbon, which is the benzylic position. This regioselectivity is due to the formation of the more stable benzylic carbocation intermediate.
The reaction is typically carried out by bubbling HBr gas through a solution of 4-ethylstyrene in a suitable inert solvent. google.com It's important to control the reaction conditions to prevent polymerization of the styrene derivative. The use of non-polar solvents is generally preferred. google.com
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of benzylic bromides is increasingly being viewed through the lens of green chemistry, which prioritizes safety, efficiency, and sustainability. beilstein-journals.org This involves developing routes that minimize waste, avoid hazardous substances, and reduce energy consumption.
Solvent-Free Reaction Conditions
A significant step towards greener chemical processes is the elimination of volatile and often toxic organic solvents. Microwave-assisted organic synthesis has emerged as a powerful technique for conducting reactions under solvent-free conditions.
An efficient and rapid method for preparing benzylic bromides from benzylic alcohols involves their reaction with a triphenylphosphine/N-bromosuccinimide system under microwave irradiation without any solvent. tandfonline.com This protocol is noted for its high yields, very short reaction times, and neutral reaction conditions. tandfonline.com The absence of a solvent not only reduces environmental impact but also simplifies product work-up. While this specific method starts from a benzylic alcohol rather than an alkylarene, it represents a key green strategy for accessing the target class of compounds.
Table 3: Solvent-Free Synthesis of Benzylic Bromides
| Starting Material | Reagents | Conditions | Key Advantages | Ref. |
| Benzylic Alcohols | Triphenylphosphine, N-Bromosuccinimide | Microwave irradiation, Solvent-free | High yields, rapid reaction, neutral conditions, eco-friendly. | tandfonline.com |
Photoredox Catalysis in Benzylic Bromination
Visible-light photoredox catalysis is a cornerstone of modern green chemistry, using light as a clean and sustainable energy source to drive chemical transformations under mild conditions. morressier.com This approach has been successfully applied to the functionalization of benzylic C-H bonds.
These reactions can be mediated by photocatalysts that, upon absorbing visible light, can initiate radical processes with high selectivity. morressier.comrsc.org For benzylic bromination, continuous-flow protocols have been developed where the reaction is activated by a simple compact fluorescent lamp (CFL). organic-chemistry.orgacs.org These flow reactors allow for excellent control over reaction parameters, enhance safety, and can be easily scaled up. acs.org Acetonitrile is often used as a solvent, avoiding more hazardous chlorinated solvents like carbon tetrachloride that were traditionally used for these reactions. organic-chemistry.orgacs.org
In some advanced systems, photoredox catalysis is combined with transition metals like copper or nickel. rsc.orgchemrxiv.org In these dual catalytic systems, the photocatalyst generates the benzylic radical, which then engages in a cross-coupling reaction catalyzed by the transition metal. rsc.org For instance, a copper/2,2′-biquinoline catalyst, sustained by blue-light irradiation, can mediate benzylic C-H esterification, showcasing a "photochemical redox buffering" strategy that maintains catalyst activity. organic-chemistry.org This principle of generating benzylic radicals via photoredox catalysis is directly applicable to bromination, offering a mild and selective route to compounds like this compound.
Table 4: Photoredox-Catalyzed Benzylic Functionalization
| Catalysis System | Reaction | Light Source | Key Features | Ref. |
| Organocatalyst (e.g., Acridinium) | C-C bond formation | Visible Light | Mild, selective generation of benzyl radicals. | rsc.org |
| Ir-based photocatalyst / Cr catalyst | Allylation | Visible Light | High diastereoselectivity. | rsc.org |
| Household CFL / FEP tubing reactor | Benzylic Bromination | Compact Fluorescent Lamp (CFL) | Continuous flow, scalable, avoids hazardous solvents. | acs.org |
| Cu catalyst / Anthraquinone | Enantioselective Oxidation | 420 nm LEDs | High yield and enantioselectivity under mild conditions. | chemrxiv.org |
Nucleophilic Substitution Reactions (SN1, SN2, SNAr Pathways)
Nucleophilic substitution is a primary reaction pathway for this compound, where the bromine atom is replaced by a nucleophile. The compound's structure as a secondary benzylic halide allows it to undergo substitution via both unimolecular (SN1) and bimolecular (SN2) mechanisms. brainly.com The specific pathway is dictated by factors such as the strength of the nucleophile, solvent properties, and reaction conditions.
The SNAr (Nucleophilic Aromatic Substitution) pathway is not relevant for the substitution of the benzylic bromine of this compound. SNAr reactions involve the direct substitution of a leaving group on an aromatic ring and require strong electron-withdrawing groups to activate the ring, a condition not met by this substrate's structure. youtube.comlibretexts.org
Stereochemical Course and Kinetic Analysis of SN1 Processes
The SN1 pathway is a two-step mechanism initiated by the departure of the leaving group (bromide ion) to form a carbocation intermediate. brainly.com The carbocation derived from this compound is a secondary benzylic cation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the attached benzene (B151609) ring, which features an activating ethyl group at the para position.
Kinetics: The rate-determining step of the SN1 reaction is the slow, unimolecular formation of this carbocation. leah4sci.com Consequently, the reaction kinetics are first-order, depending solely on the concentration of the substrate, this compound. Rate = k[C₈H₉Br-C₂H₅]
Stereochemistry: The carbocation intermediate possesses a planar, sp²-hybridized carbon center. A weak nucleophile, such as water or an alcohol, can attack this planar intermediate from either face with nearly equal probability. pearson.com If the starting material is a single enantiomer, this results in the formation of a nearly 50:50 mixture of both enantiomers of the product, a process known as racemization. pearson.comchegg.com Slight deviations from a perfect racemic mixture can occur due to steric hindrance or electronic effects from the chiral environment. pearson.com
Competition between SN1 and SN2 Pathways
As a secondary benzylic halide, this compound is at a crossroads between SN1 and SN2 pathways. The predominant mechanism is determined by a balance of several key factors, summarized in the table below. libretexts.org
| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, I⁻) | A strong nucleophile will force the bimolecular SN2 pathway, while a weak one will wait for carbocation formation (SN1). leah4sci.com |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate for SN1. Aprotic solvents enhance nucleophile strength for SN2. youtube.com |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a secondary halide, it's susceptible to both. The benzylic position stabilizes the carbocation, making SN1 viable. libretexts.org |
| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group, which is a prerequisite for both pathways. |
Elimination Reactions (E1 and E2 Pathways)
Concurrent with substitution, this compound can also undergo elimination reactions to form an alkene. These reactions involve the removal of the bromine atom and a proton from the adjacent (beta) carbon. ksu.edu.sa Both unimolecular (E1) and bimolecular (E2) elimination pathways are possible. Generally, higher temperatures tend to favor elimination over substitution. masterorganicchemistry.com
Regioselectivity (Zaitsev's Rule vs. Hofmann's Rule)
Regioselectivity in elimination reactions determines which constitutional isomer of an alkene is formed when multiple options exist.
Zaitsev's Rule predicts the formation of the more substituted (and thus more stable) alkene as the major product. This outcome is typical when using small, strong bases. youtube.com
Hofmann's Rule predicts the formation of the less substituted alkene, which is favored when using sterically bulky bases.
For this compound, the carbon bearing the bromine has only one adjacent carbon with hydrogen atoms (the methyl group). Therefore, there is only one possible beta-hydrogen to be eliminated. This means that both E1 and E2 reactions will yield the same single constitutional isomer: 1-ethyl-4-vinylbenzene . In this specific case, the concepts of Zaitsev and Hofmann selectivity are not applicable for predicting the product, as there is no ambiguity in the position of the resulting double bond.
Stereochemical Outcome in E1 and E2 Processes
E1 Stereochemistry: The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. dalalinstitute.com Following deprotonation from the adjacent carbon, a double bond is formed. Since the product, 1-ethyl-4-vinylbenzene, does not have stereoisomers (E/Z isomers) across the newly formed double bond, the stereochemical outcome is straightforward.
E2 Stereochemistry: The E2 mechanism is a concerted process that has a strict stereochemical requirement. The reaction proceeds most efficiently when the beta-hydrogen and the leaving group are in an anti-periplanar conformation. iitk.ac.inyoutube.com This alignment allows for a smooth, low-energy transition state where the electron pair from the C-H bond can directly displace the leaving group from the backside to form the new π-bond. libretexts.org While this stereochemical requirement is critical in cyclic systems or substrates that could form E/Z isomers, for this compound, free rotation around the carbon-carbon single bond allows the molecule to easily adopt the necessary anti-periplanar conformation for the reaction to occur, leading to the formation of 1-ethyl-4-vinylbenzene.
Strategic Utility of 1 1 Bromoethyl 4 Ethylbenzene As a Versatile Intermediate in Organic Synthesis
Carbon-Carbon Bond Forming Reactions
1-(1-bromoethyl)-4-ethylbenzene serves as a valuable precursor in a variety of carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures. Its reactivity stems from the presence of a benzylic bromide, which is susceptible to both cross-coupling reactions and nucleophilic substitution.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. This compound can theoretically participate in several of these transformations.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.orgarkat-usa.org While direct Suzuki-Miyaura coupling of this compound is not extensively documented, the related compound 1-bromo-4-ethylbenzene (B134493) can undergo this reaction. researchgate.netnih.gov The reaction generally proceeds under basic conditions with a palladium catalyst to form a new carbon-carbon bond between the aromatic ring and the organoboron species. libretexts.orgnih.gov The mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656), catalyzed by a palladium complex, is a known example of a Heck reaction. researchgate.net This suggests that this compound could potentially undergo similar reactions. The process generally requires a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of aryl bromides in Sonogashira coupling allows for the synthesis of various substituted alkynes. researchgate.net
Table 1: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron Reagent, Organic Halide | Palladium Catalyst, Base | Biaryl or Alkyl-Aryl Compound |
| Heck | Alkene, Organic Halide | Palladium Catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne, Organic Halide | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl Alkynes |
Alkylation of Nucleophiles
The bromine atom in this compound can be displaced by various nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups at the benzylic position. The enhanced electrophilicity of the secondary bromide in 1-bromo-4-(1-bromoethyl)benzene (B1278172) makes it highly reactive towards nucleophilic substitution.
Cyclization Reactions
Intramolecular cyclization reactions involving aryllithium species generated from bromoethylbenzene derivatives can lead to the formation of cyclic structures. For instance, the aryllithium generated from 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene undergoes intramolecular cyclization to form 4,5-dimethoxybenzocyclobutene. acgpubs.orgacgpubs.org The stability and reaction pathway of these intermediates are significantly influenced by the solvent and substituents. acgpubs.orgacgpubs.org
Heteroatom Functionalization for Diverse Compound Libraries
The versatility of this compound extends to the introduction of heteroatoms, enabling the synthesis of diverse compound libraries containing ethers, thioethers, amines, and carbonyl functionalities.
Synthesis of Ethers, Thioethers, and Amines
Ethers: The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a common method for preparing ethers. masterorganicchemistry.comyoutube.com This method can be applied to synthesize ethers from this compound by reacting it with a suitable alkoxide. libretexts.orgyoutube.com
Thioethers: Thioethers can be synthesized through the reaction of this compound with a thiol or a thiolate nucleophile. sctunisie.org Various methods exist for the synthesis of thioethers, including the conjugate addition of thiols to Michael acceptors and one-pot syntheses using thiourea (B124793) as a sulfur source. sctunisie.orgnih.govrsc.org Copper-catalyzed reactions of aryl alcohols with disulfides also provide a route to thioethers. nih.gov
Amines: Primary amines can be prepared from alkyl halides via the azide (B81097) synthesis, which involves an SN2 reaction with azide ion followed by reduction. libretexts.org Another method is the Gabriel synthesis, which utilizes potassium phthalimide. libretexts.org Direct alkylation of ammonia (B1221849) or amines with alkyl halides can also yield amines, though it may result in a mixture of products. libretexts.orgyoutube.com Reductive amination of aldehydes and ketones provides another route to various amines. arkat-usa.org
Table 2: Heteroatom Functionalization Reactions
| Functional Group | Reagent | Reaction Type |
| Ether | Alkoxide | Williamson Ether Synthesis (SN2) |
| Thioether | Thiol/Thiolate | Nucleophilic Substitution (SN2) |
| Amine | Azide ion, then reduction | Azide Synthesis (SN2) |
| Amine | Ammonia/Amine | Direct Alkylation (SN2) |
Oxidation Reactions to Carbonyls and Carboxylic Acids
The ethylbenzene (B125841) moiety of this compound can be oxidized to introduce carbonyl or carboxylic acid functionalities.
Oxidation to Carbonyls: The oxidation of the related compound 1-bromo-4-ethylbenzene can yield 4'-bromoacetophenone. sigmaaldrich.cn
Oxidation to Carboxylic Acids: Aromatic side chains can be oxidized to carboxylic acids using strong oxidizing agents. leah4sci.comyoutube.com For example, 4-bromobenzyl alcohol can be oxidized to 4-bromobenzoic acid using Oxone. orgsyn.org Alkenes can also be oxidatively cleaved to form carboxylic acids. organic-chemistry.org Various aldehydes can be oxidized to their corresponding carboxylic acids in high yields. mdpi.com
Reduction Reactions
The reduction of this compound primarily involves the cleavage of the carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. This transformation, known as hydrodebromination, effectively removes the bromine atom from the benzylic position, yielding 1-ethyl-4-vinylbenzene or, more commonly, 4-ethylstyrene (B166490). Alternatively, reduction can lead to the formation of ethylbenzene.
Commonly employed methods for this reduction include catalytic hydrogenation and the use of hydride reagents. In catalytic hydrogenation, hydrogen gas (H₂) is used in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds by the oxidative addition of the C-Br bond to the palladium surface, followed by hydrogenolysis.
Hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also effect the reduction. These reagents deliver a hydride ion (H⁻) that displaces the bromide ion in a nucleophilic substitution-type mechanism. The choice of reducing agent and reaction conditions can be tuned to optimize the yield and selectivity of the desired product.
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents | Typical Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | 4-Ethylstyrene | Mild conditions, high yield, catalyst can be recycled. |
| Hydride Reduction | LiAlH₄ or NaBH₄ | 4-Ethylstyrene | Powerful reducing agents, often used for more stubborn substrates. |
Chiral Synthesis and Stereoselective Transformations Leveraging the Chiral Center
The this compound molecule possesses a stereogenic center at the carbon atom bonded to the bromine atom. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1-bromoethyl)-4-ethylbenzene and (S)-1-(1-bromoethyl)-4-ethylbenzene. nih.govnih.gov This structural feature is of paramount importance in modern organic synthesis, as it allows the molecule to be used as a chiral building block for the construction of complex, stereochemically-defined target molecules.
The presence of this chiral center enables its participation in stereoselective reactions, where one stereoisomer of the product is preferentially formed over others. These transformations are broadly categorized into enantioselective and diastereoselective reactions, both of which are critical in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental.
Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer over the other. In the context of this compound, an enantiomerically pure form of the compound (either the R or S isomer) can be used as a starting material to transfer its chirality to a new molecule. This is a cornerstone of asymmetric synthesis.
For instance, enantiopure this compound can undergo nucleophilic substitution reactions (S_N2) with various nucleophiles. Due to the nature of the S_N2 mechanism, the reaction proceeds with an inversion of configuration at the chiral center. This allows for the predictable synthesis of a wide range of chiral products. The utility of this approach is demonstrated in the synthesis of pharmacologically interesting derivatives. uva.es A general scheme for such a transformation is the reaction with a nucleophile to yield a new chiral product with inverted stereochemistry.
Table 2: Examples of Enantioselective Reactions
| Reactant | Chiral Substrate | Nucleophile | Product | Stereochemical Outcome |
| Isatin-derived ketimine | (S)-1-(1-bromoethyl)-4-ethylbenzene analog | Terminal alkyne/Me₂Zn | Chiral 3-amino-3-alkynyl-2-oxindole | High enantioselectivity (e.g., 99:1 er) uva.es |
| Bistriflate | (R)-1-(1-bromoethyl)-4-ethylbenzene analog | Boronic acid | 1,12-disubstituted sigmaaldrich.comcarbohelicene | High regio- and enantioselectivity nih.gov |
Diastereoselective reactions are those in which a new stereocenter is created in a molecule that already contains a stereocenter, leading to the preferential formation of one diastereomer over another. When enantiomerically pure this compound is used as a substrate, its existing chiral center can influence the stereochemical outcome of a reaction at a different site in the molecule or in a reacting partner molecule. masterorganicchemistry.com
This stereochemical control is often achieved through steric hindrance, where the bulky groups attached to the existing chiral center block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This principle is fundamental in controlling the three-dimensional structure of the product. For example, the addition of a Grignard reagent to a carbonyl group in a molecule containing a chiral center derived from this compound would likely proceed with a certain diastereoselectivity, governed by Cram's rule or the Felkin-Anh model, which predict the stereochemical outcome based on the steric and electronic properties of the substituents at the chiral center.
Table 3: Conceptual Diastereoselective Reaction
| Chiral Substrate | Reagent | Reaction Type | Expected Outcome |
| A molecule containing the (R)-1-(4-ethylphenyl)ethyl moiety | Grignard Reagent (R'-MgBr) | Nucleophilic addition to a prochiral ketone | Formation of a new chiral alcohol with a preference for one diastereomer. |
| A molecule containing the (S)-1-(4-ethylphenyl)ethyl moiety | Peroxy acid | Epoxidation of a nearby double bond | Formation of a new epoxide with a preference for one diastereomer. |
Advanced Analytical and Spectroscopic Methodologies for Research Validation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(1-bromoethyl)-4-ethylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for definitive structural confirmation and assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each set of non-equivalent protons. The methine proton (CH-Br), being adjacent to both a bromine atom and the aromatic ring, would appear as a quartet at approximately 5.1-5.2 ppm, split by the three protons of the adjacent methyl group. This benzylic methyl group (CH₃-CHBr) would, in turn, appear as a doublet around 2.0 ppm, split by the single methine proton.
The protons of the 4-ethyl group on the benzene (B151609) ring would present as a quartet for the methylene (B1212753) protons (Ar-CH₂) around 2.6-2.7 ppm and a triplet for the terminal methyl protons (CH₃-CH₂) around 1.2 ppm. The aromatic protons would appear in the 7.1-7.4 ppm region. Due to the para-substitution, they would likely resolve into two distinct doublets, characteristic of an AA'BB' system.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbon atom bonded to bromine (C-Br) would be found in the range of 45-55 ppm. The benzylic methyl carbon would appear around 25 ppm. For the 4-ethyl group, the methylene carbon is expected around 28 ppm and the methyl carbon around 15 ppm. The aromatic carbons would generate several signals between 125 and 145 ppm.
Stereochemical Assignment: As this compound is chiral, its enantiomers are indistinguishable in a standard achiral NMR solvent. However, stereochemical assignment can be achieved using chiral solvating agents or chiral lanthanide shift reagents. nih.gov These agents form transient diastereomeric complexes with the enantiomers, causing the corresponding protons (particularly the methine proton) to exhibit separate, resolved signals in the ¹H NMR spectrum. nih.gov The relative integration of these signals allows for the determination of enantiomeric purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |
| Ar-H | 7.1 - 7.4 | Doublets (AA'BB') | 125 - 145 |
| CH Br | 5.1 - 5.2 | Quartet (q) | 45 - 55 |
| Ar-CH₂ CH₃ | 2.6 - 2.7 | Quartet (q) | ~28 |
| CH₃ CHBr | ~2.0 | Doublet (d) | ~25 |
| Ar-CH₂CH₃ | ~1.2 | Triplet (t) | ~15 |
Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and formula of this compound and for monitoring its formation during a chemical reaction.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of a monobrominated compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will display two peaks of almost equal intensity for the molecular ion at m/z = 198 and m/z = 200, corresponding to [C₁₀H₁₃⁷⁹Br]⁺ and [C₁₀H₁₃⁸¹Br]⁺, respectively. The calculated monoisotopic mass is 198.02006 Da.
The fragmentation pattern provides further structural confirmation. The most significant fragmentation pathway for benzylic bromides is the loss of the bromine radical (•Br) to form a stable secondary benzylic carbocation. This would result in a very intense peak at m/z = 119 ([C₁₀H₁₃]⁺), which is the molecular mass minus the mass of bromine. This [M-Br]⁺ ion, the 4-ethylphenethyl cation, could be the base peak of the spectrum. Further fragmentation of this ion, such as the loss of a methyl group (CH₃), could lead to a peak at m/z = 104. The fragmentation of ethylbenzene (B125841) typically shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, which may also be observed here after initial fragmentation. pearson.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure | Interpretation |
| 198/200 | [C₁₀H₁₃Br]⁺ | Molecular Ion (M⁺) peak showing 1:1 bromine isotope pattern |
| 119 | [C₁₀H₁₃]⁺ | Base Peak; loss of Br radical from M⁺ |
| 104 | [C₉H₈]⁺ | Loss of CH₃ from [M-Br]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion; further fragmentation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These two methods are complementary and provide a characteristic fingerprint for this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further information. Bending vibrations for the aliphatic groups will be present around 1375-1465 cm⁻¹. Strong absorptions in the 800-840 cm⁻¹ range would be indicative of 1,4-disubstitution on the benzene ring.
C-Br Stretching: The stretching vibration for the carbon-bromine bond is a key diagnostic peak and is expected to appear in the far-infrared region, typically between 500 and 650 cm⁻¹. This absorption confirms the presence of the bromoalkane functionality.
Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations. While C-Br bonds can be seen in Raman, the most prominent features are often from the non-polar, symmetric vibrations. The aromatic ring breathing modes (around 1000 cm⁻¹) and the symmetric C=C stretching vibrations (around 1600 cm⁻¹) are typically strong in the Raman spectrum. nih.gov The complementarity of IR and Raman helps to build a complete picture of the molecule's vibrational modes.
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)
Since this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers (R and S). Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a non-racemic mixture. nih.gov
The separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for this class of compounds. nih.gov The chiral selector in the stationary phase interacts differently with each enantiomer, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation.
A standard HPLC system equipped with a UV detector is typically used. beilstein-journals.org As the separated enantiomers elute from the column at different retention times, they are detected, producing two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula:
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
This method is crucial not only for quality control of enantiomerically enriched products but also for monitoring the progress and stereoselectivity of asymmetric syntheses that produce this compound.
X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal. As this compound is expected to be a liquid at room temperature, it cannot be analyzed directly by this method.
Nonetheless, X-ray crystallography can be applied to a suitable solid derivative of the chiral bromide. acs.org This can be achieved by reacting one of the enantiomers of this compound with another chiral, enantiomerically pure molecule to form a diastereomeric crystalline solid. Alternatively, a reaction that yields a crystalline product, such as a substitution reaction with a nucleophile to form a solid ether or ester, can be performed.
Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis can provide the precise coordinates of every atom in the crystal lattice. nsf.gov This allows for the unambiguous determination of the molecule's connectivity and, most importantly, the absolute configuration (R or S) of the chiral center. This information is invaluable for validating results from asymmetric synthesis and for understanding structure-activity relationships in further applications. nih.gov
Computational and Theoretical Investigations of 1 1 Bromoethyl 4 Ethylbenzene and Its Reactions
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of organic compounds. For 1-(1-bromoethyl)-4-ethylbenzene, a secondary benzylic halide, nucleophilic substitution reactions (SN1 and SN2) are of primary interest. ucalgary.ca
Theoretical studies on similar benzylic halides suggest that the reaction pathway is highly dependent on the nucleophile, solvent, and the structure of the halide itself. khanacademy.orgyoutube.com In the case of this compound, the benzylic position is secondary, which means both SN1 and SN2 mechanisms are plausible. ucalgary.ca
SN1 Mechanism: This two-step mechanism proceeds through a carbocation intermediate. The ethyl group at the para position is an electron-donating group through hyperconjugation, which helps to stabilize the positive charge on the benzylic carbon via resonance. youtube.com Computational studies can model the geometry and stability of this benzylic carbocation. The rate-determining step is the formation of this carbocation. youtube.com
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com Quantum chemical calculations can determine the geometry and energy of the pentacoordinate transition state. youtube.com Steric hindrance around the reaction center is a crucial factor, and for a secondary halide like this compound, this can be significant.
Theoretical investigations on the reactions of ethylbenzene (B125841) derivatives with radicals, such as the hydroxyl radical (•OH), have also been performed. These studies calculate the energetics of different reaction pathways, including addition to the aromatic ring and hydrogen abstraction from the ethyl group, to determine the most likely products. mdpi.com While not directly on this compound, these studies provide a framework for understanding the radical reactions this molecule could undergo.
Molecular Dynamics Simulations for Solvation and Kinetic Isotope Effects
Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules in a solvent, providing insights into solvation effects on reaction rates and mechanisms. For a reaction involving this compound, the nature of the solvent is critical in determining whether the reaction proceeds via an SN1 or SN2 pathway.
MD simulations can model the arrangement of solvent molecules around the reactant and any intermediates, such as the carbocation in an SN1 reaction. In polar protic solvents, which favor the SN1 mechanism, MD simulations can illustrate the stabilization of the carbocation and the departing bromide ion through hydrogen bonding and dipole-dipole interactions. For less polar aprotic solvents that favor the SN2 mechanism, simulations can show how the solvent molecules solvate the reactants and the transition state. Studies on simple aromatic compounds have shown how different solvents can affect the aggregation and orientation of molecules. nih.gov
Kinetic Isotope Effects (KIEs) are a valuable experimental tool for probing reaction mechanisms, and computational methods can be used to predict and interpret these effects. By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. Theoretical calculations can model the vibrational frequencies of the reactants and transition states for both the isotopically labeled and unlabeled species. These frequencies are then used to calculate the zero-point energies and predict the KIE. For reactions of this compound, calculating the KIE for the hydrogen at the benzylic position could help distinguish between SN1 and SN2 mechanisms.
Structure-Reactivity Relationships via Computational Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. researchgate.netatlantis-press.com These models are built on the principle that the structure of a molecule dictates its activity. atlantis-press.com For a series of substituted (1-bromoethyl)benzenes, a QSAR model could be developed to predict their reactivity in nucleophilic substitution reactions.
The development of a QSAR model involves several steps:
Data Set: A series of compounds with known reactivities (e.g., reaction rates) is required.
Molecular Descriptors: For each compound, a set of numerical values, known as molecular descriptors, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. For example, electronic descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) can be calculated using quantum chemical methods and are often related to a molecule's reactivity. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity.
Validation: The predictive power of the model is assessed using statistical validation techniques.
For this compound, the electronic effect of the para-ethyl group can be quantified using computational methods. Studies on substituted biphenyls have shown how substituent effects can be transmitted through an aromatic framework, which can be quantified through regression analysis of structural and electronic parameters. nih.gov A QSAR model for benzylic halides could incorporate descriptors that account for the electronic nature of the substituents on the benzene (B151609) ring, as well as steric parameters.
Prediction and Validation of Spectroscopic Data
Computational chemistry, particularly DFT, has become a reliable tool for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. aminer.orgd-nb.infonih.gov This is particularly useful for structure elucidation and for validating experimental results.
The prediction of ¹H and ¹³C NMR chemical shifts for a molecule like this compound can be performed with good accuracy. nih.gov The process typically involves:
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
For complex molecules, considering the Boltzmann-weighted average of the chemical shifts of multiple low-energy conformers can improve the accuracy of the prediction. d-nb.info
Below is a table comparing the predicted ¹H NMR chemical shifts for the closely related compound 1-bromo-4-ethylbenzene (B134493) with experimental data, illustrating the accuracy of such computational predictions. chegg.com
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | 1.15 | triplet |
| CH₂ | 1.64 | quartet |
| Aromatic H (ortho to Br) | 7.6 | doublet |
| Aromatic H (ortho to ethyl) | 7.1 | doublet |
Table 1: Predicted ¹H NMR data for 1-bromo-4-ethylbenzene. chegg.com
Similarly, ¹³C NMR spectra can be predicted. nih.govmdpi.com These computational tools are invaluable for distinguishing between isomers, such as this compound and 1-bromo-2-(1-bromoethyl)benzene, where experimental spectra might be complex. The validation of calculated spectra against experimental data provides confidence in the assigned structure. nih.gov
Future Research Directions and Emerging Trends
Development of Highly Enantioselective and Diastereoselective Transformations
A significant frontier in the use of 1-(1-bromoethyl)-4-ethylbenzene lies in the development of highly enantioselective and diastereoselective transformations. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science.
Current research efforts are aimed at designing and implementing chiral catalysts and reagents that can direct the formation of specific stereoisomers. For instance, the enantioselective synthesis of related quinolizidine (B1214090) alkaloids has demonstrated the feasibility of controlling stereochemistry through carefully designed multi-step routes. nih.gov Theoretical calculations are also being employed to understand the stereochemical outcomes of reactions, which can guide the development of more effective synthetic strategies. nih.gov The goal is to achieve high yields and excellent stereocontrol, minimizing the need for tedious and costly separation of isomers.
Continuous Flow Chemistry for Scalable Synthesis
To meet the demands of industrial-scale production, researchers are increasingly turning to continuous flow chemistry for the synthesis of compounds derived from this compound. tue.nl This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control.
The development of robust and efficient continuous flow systems is a key research objective. This includes the optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity. google.com Challenges such as catalyst deactivation and product precipitation are being addressed through innovative reactor designs and purification strategies. tue.nl The successful implementation of continuous flow processes will enable the scalable and cost-effective production of a wide range of chemical products.
Biocatalytic Approaches and Enzymatic Transformations
The use of enzymes as catalysts in organic synthesis, known as biocatalysis, is a rapidly growing field with significant potential for the transformation of this compound. Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions, and environmental compatibility.
Researchers are exploring the use of various enzymes, such as oxidoreductases and transferases, to catalyze a range of reactions involving this compound and its derivatives. This includes the potential for asymmetric synthesis, where enzymes can be used to produce enantiomerically pure compounds. The discovery and engineering of novel enzymes with tailored activities will be crucial for expanding the scope of biocatalytic transformations in the future.
Exploration of Novel Catalytic Systems for Challenging Bond Formations
The development of novel catalytic systems is essential for overcoming the challenges associated with certain chemical transformations. In the context of this compound, this includes the formation of new carbon-carbon and carbon-heteroatom bonds.
One promising area of research is the use of earth-abundant and non-toxic metals as catalysts. For example, the catalytic use of elemental gallium for carbon-carbon bond formation has been demonstrated, offering a potential alternative to more traditional and often more toxic catalysts. nih.gov Photocatalytic and electrochemical methods are also emerging as powerful tools for activating chemical bonds and driving reactions under mild conditions. These innovative approaches have the potential to revolutionize the synthesis of complex molecules from simple starting materials like this compound.
Application in Sustainable Chemical Technologies
A major driving force in modern chemistry is the development of sustainable technologies that minimize environmental impact. Research into the applications of this compound is increasingly focused on its role in such technologies.
This includes the development of processes that utilize renewable feedstocks, reduce waste generation, and operate under energy-efficient conditions. For example, the use of greener solvents and reagents, as well as the development of catalytic cycles that minimize the use of stoichiometric reagents, are key areas of investigation. By integrating this compound into sustainable synthetic routes, chemists can contribute to the development of a more environmentally friendly chemical industry.
Q & A
Q. What are the optimal synthetic routes for 1-(1-bromoethyl)-4-ethylbenzene, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Bromination of 4-Ethylstyrene
React 4-ethylstyrene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Control temperature (0–25°C) to minimize polybromination. Purify via vacuum distillation (boiling point ~204°C) to achieve >85% yield . - Route 2: Palladium-Catalyzed Coupling
Use a Suzuki-Miyaura coupling between 4-ethylphenylboronic acid and 1-bromoethylene derivatives. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and base (e.g., Na₂CO₃) in a mixed solvent (THF:H₂O, 3:1) at 80°C for 12 hours . - Critical Factors : Catalyst choice, solvent polarity, and stoichiometric ratios significantly affect regioselectivity and by-product formation.
Q. What spectroscopic techniques are recommended for structural characterization, and how are key conformations resolved?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm bromoethyl and ethyl substituents. Key signals:
- X-ray Crystallography : Resolve dihedral angles between bromoethyl and ethyl groups. For analogous compounds, the nitro-benzene dihedral angle is reported as 14.9°, indicating moderate steric hindrance .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromoethyl group exhibits a LUMO energy of -1.8 eV, favoring oxidative addition with Pd⁰ catalysts .
- Reaxys/Pistachio Models : Use AI-driven retrosynthesis tools to identify feasible pathways. For example, coupling with arylboronic acids via Pd-mediated mechanisms is prioritized due to low activation barriers (ΔG‡ ~25 kcal/mol) .
Q. How can contradictory data on purification efficiency be resolved when scaling up synthesis?
Methodological Answer:
- Case Study : Discrepancies in yield (75–92%) from batch vs. flow reactors highlight the need for kinetic control. In continuous flow systems, residence time (5–10 min) and mixing efficiency reduce side reactions (e.g., debromination) compared to batch methods .
- Analytical Validation : Use GC-MS/HPLC to quantify impurities (e.g., 4-ethylbenzene by-products). Adjust quenching protocols (e.g., rapid cooling to -20°C) to stabilize intermediates .
Q. What mechanistic insights explain the compound’s stability under varying storage conditions?
Methodological Answer:
- Degradation Pathways : Hydrolytic cleavage of the C-Br bond occurs in humid environments (t₁/₂ = 30 days at 40°C/75% RH). Stabilize by storing under inert gas (N₂/Ar) with molecular sieves .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows exothermic decomposition above 180°C. Avoid prolonged heating during sublimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
